molecular formula C21H13ClO3 B10757929 (5z)-3-(4-Chlorophenyl)-4-Hydroxy-5-(1-Naphthylmethylene)furan-2(5h)-One

(5z)-3-(4-Chlorophenyl)-4-Hydroxy-5-(1-Naphthylmethylene)furan-2(5h)-One

Cat. No.: B10757929
M. Wt: 348.8 g/mol
InChI Key: PLGHLEBIWUQEPR-PDGQHHTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE typically involves the condensation of 4-chlorobenzaldehyde with 1-naphthaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE involves its interaction with specific molecular targets. One known target is UDP-N-acetylenolpyruvoylglucosamine reductase, an enzyme involved in bacterial cell wall synthesis. By inhibiting this enzyme, the compound can exert antimicrobial effects . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-(4-CHLOROPHENYL)-4-HYDROXY-5-(1-NAPHTHYLMETHYLENE)FURAN-2(5H)-ONE lies in its specific structural features, such as the combination of a naphthalene moiety with a furan ring and a chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H13ClO3

Molecular Weight

348.8 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-4-hydroxy-5-(naphthalen-1-ylmethylidene)furan-2-one

InChI

InChI=1S/C21H13ClO3/c22-16-10-8-14(9-11-16)19-20(23)18(25-21(19)24)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12,23H/b18-12-

InChI Key

PLGHLEBIWUQEPR-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=C(C(=O)O3)C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=C(C(=O)O3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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